1-Chloro-1-(3-chloro-5-(trifluoromethylthio)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H7Cl2F3OS |
|---|---|
Molecular Weight |
303.13 g/mol |
IUPAC Name |
1-chloro-1-[3-chloro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7Cl2F3OS/c1-5(16)9(12)6-2-7(11)4-8(3-6)17-10(13,14)15/h2-4,9H,1H3 |
InChI Key |
FVRASXPLLLCKTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)Cl)SC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Chloro-1-(3-chloro-5-(trifluoromethylthio)phenyl)propan-2-one typically involves:
- Introduction of the chloro substituent on the propanone side chain.
- Incorporation of the trifluoromethylthio (-SCF3) group onto the aromatic ring.
- Control of reaction conditions to achieve high yield and purity.
These steps are often executed sequentially or via convergent synthesis routes, utilizing chlorinating agents, electrophilic trifluoromethylthiolation reagents, and catalysts.
Chlorination of Phenylpropanone Derivatives
A closely related chlorination method is described for 1-chloro-3-phenyl propane derivatives, which can be adapted for the propan-2-one system. The key features are:
- Use of thionyl chloride (sulfur oxychloride, SOCl2) as the chlorinating agent.
- Pyridine as a catalyst to facilitate the substitution.
- Reaction temperature controlled between 50°C and 90°C.
- Post-reaction neutralization with alkali (e.g., sodium hydroxide) to remove acidic byproducts.
- Vacuum distillation to isolate the chlorinated product with high purity (up to 99.8%) and yield (~95%).
Table 1: Optimized Conditions for Chlorination of 3-Phenylpropanol (Adapted for Propan-2-one)
| Parameter | Condition |
|---|---|
| Chlorinating agent | Sulfur oxychloride (SOCl2) |
| Catalyst | Pyridine (mass ratio 0.04-0.06) |
| Temperature | 50–90 °C |
| Reaction time | ~30 minutes after SOCl2 addition |
| Neutralization | 15% NaOH solution, pH 7–7.5 |
| Purification | Vacuum distillation (-0.098 MPa) |
| Product purity | 99.8% |
| Yield | ~95.2% |
This method can be adapted for the preparation of the chloro substituent on the propan-2-one moiety of the target compound.
Incorporation of the Trifluoromethylthio Group
The trifluoromethylthio (-SCF3) group is introduced via electrophilic trifluoromethylthiolation reagents, often based on hypervalent iodine(III) chemistry:
- Preparation of electrophilic SCF3 reagents such as benziodoxol-based hypervalent iodine compounds .
- Use of silver trifluoromethylthiolate (AgSCF3) for nucleophilic substitution on iodine(III) centers.
- Reactions carried out under inert atmosphere, typically in anhydrous tetrahydrofuran (THF).
- Catalysis by chiral or achiral isothiourea (ITU) catalysts to control stereochemistry.
- Optimization of reaction parameters such as temperature, solvent, base, and stoichiometry to maximize yield and selectivity.
Table 2: Key Parameters for Electrophilic α-Trifluoromethylthiolation
| Parameter | Condition/Notes |
|---|---|
| Electrophilic reagent | Hypervalent iodine(III) SCF3 species |
| Nucleophile | AgSCF3 |
| Solvent | Anhydrous THF |
| Catalyst | Isothiourea (achiral or chiral) |
| Temperature | Room temperature |
| Reaction time | ~24 hours |
| Atmosphere | Argon or inert |
| Yield | Variable, up to 83% in model systems |
The trifluoromethylthiolation is often performed on activated esters or phenylacetic acid derivatives, but the methodology is adaptable to aromatic ketones such as the target compound.
Detailed Research Outcomes and Data
Chlorination Reaction Outcomes
- Product purity of chlorinated intermediates reached 99.8% as verified by chromatographic and spectroscopic methods.
- Yields consistently above 95% under optimized conditions.
- Reaction byproducts such as hydrogen chloride and sulfur dioxide were effectively neutralized and removed.
- Vacuum distillation proved effective for product isolation without decomposition.
Electrophilic Trifluoromethylthiolation Results
- Initial yields of SCF3-functionalized products reached up to 83%.
- Reaction conditions were fine-tuned to improve conversion and minimize side reactions.
- Use of chiral ITU catalysts showed potential for enantioselective trifluoromethylthiolation.
- NMR spectroscopy (notably 1H-NMR) was used to confirm product formation and monitor reaction progress.
- Challenges included partial hydrolysis and competing reactions, addressed by solvent and base optimization.
Biocatalytic Resolution Data
- Dynamic kinetic resolution yielded (R)-(+)-3-chloro-1-phenylpropan-1-ol with high enantiomeric excess.
- The method is scalable and environmentally benign.
- Hydrolysis step with LiOH was efficient and clean.
- This approach offers a complementary method for preparing chiral intermediates related to the target compound.
Summary Table of Preparation Methods
| Step/Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Chlorination of phenylpropanol | SOCl2, pyridine, 50-90°C, NaOH neutralization | ~95 | 99.8 | Vacuum distillation for isolation |
| Electrophilic trifluoromethylthiolation | Hypervalent iodine(III) SCF3 reagent, AgSCF3, ITU catalyst, THF, r.t. | Up to 83 | Not specified | Requires inert atmosphere, careful control |
| Biocatalytic resolution of chloro-alcohol | Lipase CALB, acidic resin, 4-chlorophenol ester, LiOH hydrolysis | High | High | Mild, environmentally friendly |
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-chloro-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), catalysts (triethylamine).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted derivatives with amine or thiol groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or reduced ketones.
Scientific Research Applications
1-Chloro-1-(3-chloro-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-chloro-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between the target compound and its analogs:
Physical and Chemical Properties
- Crystallography: The hydrazonoyl analog in crystallizes in a monoclinic system (P21/c) with hydrogen bonding, implying similar packing efficiency for the target compound if it forms stable crystals .
- Solubility : The -SCF₃ group in the target compound likely reduces water solubility compared to methoxy-substituted analogs () but enhances lipid solubility, favoring agrochemical applications .
- Thermal Stability : Fluorinated analogs (e.g., ) exhibit high thermal stability due to strong C-F bonds, a trait expected in the target compound .
Biological Activity
1-Chloro-1-(3-chloro-5-(trifluoromethylthio)phenyl)propan-2-one is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a chloro group, a trifluoromethylthio group, and a ketone functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.
- Cytotoxic Effects : In vitro studies indicate that the compound may induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activities of the compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 μM, suggesting its potential for development as an antimicrobial agent.
- Cytotoxicity in Cancer Research : In a study involving human breast cancer cell lines (MCF-7), treatment with 20 μM of the compound resulted in a 50% reduction in cell viability after 24 hours. This indicates its potential for further investigation as an anticancer therapeutic.
- Enzyme Interaction Studies : Enzymatic assays demonstrated that the compound effectively inhibited the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions if used concurrently with other medications.
Q & A
Q. What synthetic routes are commonly employed for the preparation of 1-Chloro-1-(3-chloro-5-(trifluoromethylthio)phenyl)propan-2-one, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves halogenation and trifluoromethylthio introduction via nucleophilic substitution. A key step is the reaction of intermediates like 3-chloro-5-(trifluoromethylthio)benzaldehyde with chloroacetone derivatives under basic conditions. For example, demonstrates the use of calcium hydroxide in tert-butyl methyl ether/N,N-dimethylformamide (DMF) at reflux to achieve a 79% yield in analogous ketone formation . Critical parameters include:
Q. Which spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., trifluoromethylthio groups show distinct F shifts). reports H NMR signals at δ 7.75 ppm (aromatic protons) and δ 4.60 ppm (amine intermediates) .
- HPLC-MS : Determines molecular weight (e.g., m/z 277.93 [M+H]) and purity (>98%) via retention time and peak integration .
- Elemental analysis : Validates C, H, Cl, and S content against theoretical values.
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement (e.g., SHELXL) is critical for resolving stereochemistry and intermolecular interactions. Key steps include:
- Data collection : Use a diffractometer (e.g., MacScience DIPLabo 32001) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL refines parameters (R factor <0.06) using least-squares minimization. highlights SHELX’s robustness for small-molecule refinement, even with twinned data .
- Challenges : Disordered trifluoromethylthio groups require constrained refinement. Hydrogen bonding (e.g., C–H⋯O interactions) is analyzed via packing diagrams .
Q. What strategies address yield discrepancies between theoretical and experimental results in its synthesis?
Methodological Answer: Contradictions arise from side reactions (e.g., over-halogenation) or incomplete intermediate formation. Mitigation strategies include:
- Reaction monitoring : Use TLC or in-situ IR to track intermediate consumption.
- Purification optimization : Distillation (e.g., Vigreux column) or recrystallization improves yields (e.g., from 65% to 78% in ) .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may suppress byproducts in coupling steps .
Q. How do substituents (e.g., trifluoromethylthio) influence reactivity in downstream transformations?
Methodological Answer: The electron-withdrawing trifluoromethylthio group enhances electrophilicity at the ketone moiety. For example:
- Reduction : NaBH selectively reduces the ketone to secondary alcohols, while LiAlH may over-reduce aromatic rings .
- Nucleophilic substitution : The chloro group undergoes displacement with amines (e.g., methylamine) in DMSO at 60°C, yielding imine derivatives .
- Oxidation : KMnO in acidic conditions converts the ketone to carboxylic acids, but competing C–S bond cleavage requires pH control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
